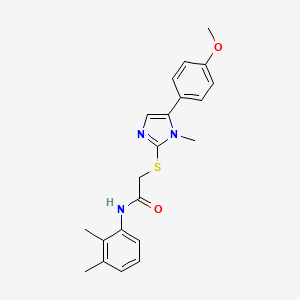
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
A study by Balderson et al. (2007) on enaminones, compounds structurally related to the requested compound, reveals insights into the hydrogen-bonding patterns that contribute to the stabilization of their crystal structures. These patterns include bifurcated intra- and intermolecular hydrogen bonding, which establishes six-membered hydrogen-bonded rings and leads to the formation of centrosymmetric dimers. Additional weak interactions such as C-H...Br, Br...O, C-H...π, and C-H...O further stabilize these structures (Balderson et al., 2007).
Antibacterial Activity of Novel Pyrrolidin-3-cyanopyridine Derivatives
Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives using a substrate structurally similar to the requested compound. These derivatives exhibited significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. This study highlights the potential of related compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Catalytic Applications in Ethylene Dimerization
Nyamato et al. (2015) investigated the (imino)pyridine palladium(II) complexes, which include ligands structurally akin to the requested compound, for their selectivity as ethylene dimerization catalysts. These catalysts demonstrated high catalytic activities and selectivity under certain conditions, suggesting the utility of similar compounds in industrial catalysis (Nyamato et al., 2015).
Nursing Application on Children Bronchial Pneumonia
Ding and Zhong (2022) synthesized a new heterocycle compound using materials that share functional groups with the requested compound. Their study focused on its application in treating children with bronchial pneumonia, showing that the compound could significantly affect TNF-α and IL-1β release, as well as NF-κB activation levels in respiratory tract mucosal epithelial cells. This demonstrates the therapeutic potential of structurally related compounds in pediatric respiratory conditions (Ding & Zhong, 2022).
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-15-4-2-3-13(9-15)10-18(22)21-8-7-16(12-21)24-17-6-5-14(19)11-20-17/h2-6,9,11,16H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHKNKIUGLEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)
![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)
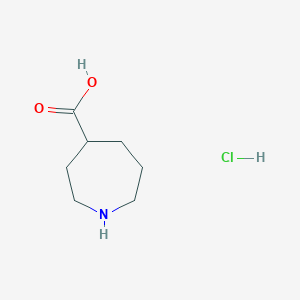
![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)
![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)
![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)
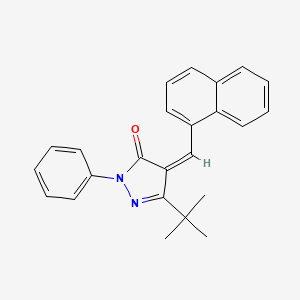
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)
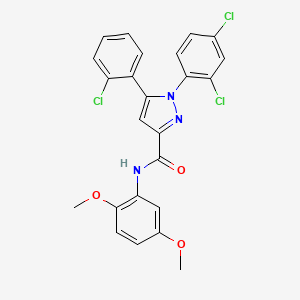

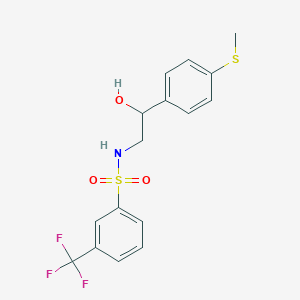
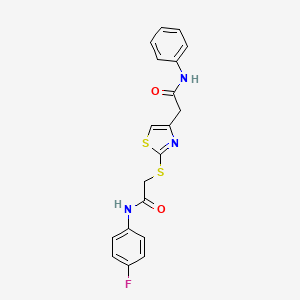
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)
